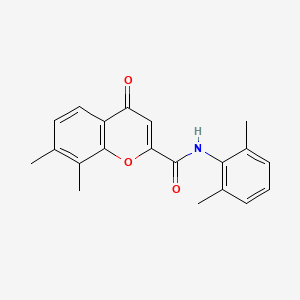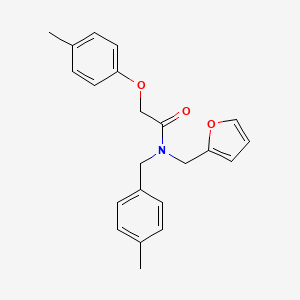![molecular formula C12H14ClN5O3S3 B11411424 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11411424.png)
5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is an organic compound that is part of the pyrimidine carboxamide family. This compound boasts a unique structure combining elements of sulfur, chlorine, and pyrimidine, rendering it significant for various research applications. As compounds containing pyrimidine rings play critical roles in numerous biological processes, this particular compound's sulfonyl and thiadiazole groups confer enhanced chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE generally follows a multistep approach:
Formation of 5-(ETHYLSULFANYL)-1,3,4-THIADIAZOLE: : This intermediate is often synthesized through the cyclization of appropriate dithiocarbamate or thiosemicarbazide derivatives under oxidative conditions.
Pyrimidine Derivative Construction: : Through the introduction of sulfonyl and carboxamide groups, the desired pyrimidine backbone is achieved via nucleophilic substitution reactions. Specific reagents like chlorosulfonyl isocyanate might be used for introducing these functional groups.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes would typically require optimization of yields and reaction conditions:
Continuous Flow Chemistry: : Employing continuous flow reactors to ensure more consistent conditions and better reaction control.
Catalysts and Reagents: : The use of phase-transfer catalysts to improve yields and reduce reaction times, along with reagents that are scalable and cost-efficient.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound might undergo oxidation reactions primarily at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: : The carboxamide group is susceptible to reduction, forming amines or aldehydes under appropriate conditions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminium hydride, diborane.
Substitution Reagents: : Sodium hydride, alkyl halides.
Major Products Formed
Oxidation of the ethylsulfanyl group leads to sulfoxides or sulfones, reduction of the carboxamide group results in amines, and nucleophilic substitution at the chlorine atom yields various substituted pyrimidine derivatives.
Scientific Research Applications
5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE finds utility in several scientific domains:
Chemistry: : Its varied functional groups make it a versatile intermediate in organic synthesis.
Biology: : Research into enzyme inhibition, particularly enzymes involved in nucleotide synthesis or sulfur metabolism, leverages this compound.
Industry: : Utilized in the production of specialized materials or as a chemical probe in high-throughput screening processes.
Mechanism of Action
This compound’s biological activity often hinges on its ability to interact with enzyme active sites. For instance:
Molecular Targets: : It might inhibit specific kinases or reductases.
Pathways Involved: : Enzymatic inhibition disrupts essential metabolic pathways in microorganisms, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparing it with other pyrimidine derivatives highlights its uniqueness:
5-FLUORO-URACIL: : While both share the pyrimidine core, 5-FLUORO-URACIL is a well-known antineoplastic agent, differing in its mode of action and metabolic pathways.
SULFAPYRIDINE: : Another sulfur-containing compound, primarily used in treating bacterial infections. The presence of sulfonyl and thiadiazole in 5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE introduces additional chemical diversity and potential for varying biological activity.
Properties
Molecular Formula |
C12H14ClN5O3S3 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H14ClN5O3S3/c1-3-5-24(20,21)11-14-6-7(13)8(15-11)9(19)16-10-17-18-12(23-10)22-4-2/h6H,3-5H2,1-2H3,(H,16,17,19) |
InChI Key |
NXODDZBUFVQUHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-methylphenyl)-6-oxo-3-(2-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11411343.png)
![2-(3-hydroxypropyl)-1',6,7-trimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11411350.png)
![1-[4-(benzyloxy)benzyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B11411355.png)
![5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B11411363.png)
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B11411367.png)
![4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11411370.png)
![Diethyl {5-[(2-chlorobenzyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11411391.png)
![4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11411407.png)
![1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}piperidin-4-ol](/img/structure/B11411409.png)


![5-chloro-2-(propylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11411416.png)
![Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11411421.png)

